molecular formula C18H20N2O4S B1670555 Difenzoquat metilsulfate CAS No. 43222-48-6

Difenzoquat metilsulfate

Cat. No. B1670555
Key on ui cas rn: 43222-48-6
M. Wt: 360.4 g/mol
InChI Key: XQEMNBNCQVQXMO-UHFFFAOYSA-M
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Patent
US05847154

Procedure details

46.8 g (0.2 mol) of 1-methyl-3,5-diphenylpyrazole, 40 g (1.25 mol) of methanol and 20.4 g (0.2 mol) of 96% strength sulfuric acid are added to the filtrate obtained, and the mixture is processed as described above. After working-up, 69.3 g of 1,2-dimethyl-3,5-diphenylpyrazolium methylsulfate with a content of 97.1% (HPLC) of m.p. 157°-159° C. are obtained, which corresponds to a yield of 93.5% of theory.
Quantity
46.8 g
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:6]([C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=2)=[CH:5][C:4]([C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)=[N:3]1.[CH3:19]O.[S:21](=[O:25])(=[O:24])([OH:23])[OH:22]>>[CH3:19][O:24][S:21]([O-:23])(=[O:22])=[O:25].[CH3:1][N+:2]1[N:3]([CH3:19])[C:4]([C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)=[CH:5][C:6]=1[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1 |f:3.4|

Inputs

Step One
Name
Quantity
46.8 g
Type
reactant
Smiles
CN1N=C(C=C1C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
40 g
Type
reactant
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
obtained

Outcomes

Product
Name
Type
product
Smiles
COS(=O)(=O)[O-].C[N+]=1N(C(=CC1C1=CC=CC=C1)C1=CC=CC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 69.3 g
YIELD: PERCENTYIELD 93.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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